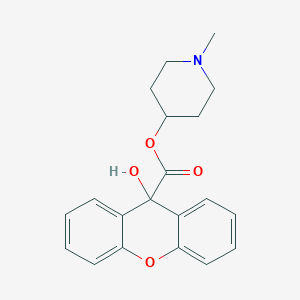

Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is primarily used in the treatment of migraines due to its ability to inhibit both L-type and T-type calcium channels . This compound has shown promise in various scientific research applications, particularly in the fields of neurology and ophthalmology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KB-2796 involves the preparation of a stock solution in dimethyl sulfoxide (DMSO) and subsequent dilution to achieve the desired concentration . The compound is typically stored at -80°C to maintain its stability. The preparation method includes dissolving the drug in DMSO to create a mother liquor, which is then further diluted in culture medium for use in experiments .

Industrial Production Methods: Industrial production of KB-2796 involves large-scale synthesis using similar methods as described above. The compound is produced in bulk and undergoes rigorous quality control to ensure its purity and efficacy. The final product is often stored in powder form at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: KB-2796 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a calcium channel blocker.

Common Reagents and Conditions: Common reagents used in the reactions involving KB-2796 include glutamate, N-methyl-D-aspartate, and kainate. The compound is often tested in vitro using cultured retinal neurons and in vivo using animal models .

Major Products Formed: The major products formed from the reactions involving KB-2796 include reduced neurotoxicity and increased blood flow in the retina and optic nerve head . These effects are crucial for its therapeutic applications in treating migraines and other neurological conditions.

Scientific Research Applications

KB-2796 has a wide range of scientific research applications, particularly in the fields of neurology and ophthalmology. It has been shown to reduce glutamate-induced neurotoxicity in rat cultured retinal neurons and protect against N-methyl-D-aspartate and kainate-induced neurotoxicity . In vivo studies have demonstrated its ability to increase blood flow in the retina and optic nerve head, making it a valuable compound for research in ocular health .

In addition to its neurological applications, KB-2796 has been studied for its potential to ameliorate ischemic spinal cord damage in rabbits . This compound has also been investigated for its effects on cerebral blood flow and its ability to prevent neuronal damage after cerebral hypoxia/ischemia .

Mechanism of Action

KB-2796 exerts its effects by blocking L-type and T-type calcium channels, which are essential for the regulation of calcium influx in neurons . By inhibiting these channels, KB-2796 reduces the rise in cytosolic calcium levels that occurs with glutamate treatment, thereby preventing neurotoxicity . The compound also increases the cytotoxicity of adriamycin and the apoptosis induced by adriamycin or vincristine in certain cell lines .

Comparison with Similar Compounds

KB-2796 is similar to other calcium channel blockers, such as nimodipine and flunarizine, which are also used to treat neurological conditions . KB-2796 has shown unique properties, such as its ability to increase blood flow in the retina and optic nerve head, which sets it apart from other calcium channel blockers . Other similar compounds include diphenylpiperazine derivatives, which also exhibit calcium channel blocking activity .

List of Similar Compounds

- Nimodipine

- Flunarizine

- Diphenylpiperazine derivatives

Properties

CAS No. |

102585-03-5 |

|---|---|

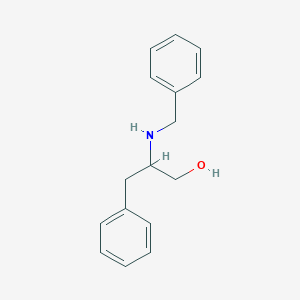

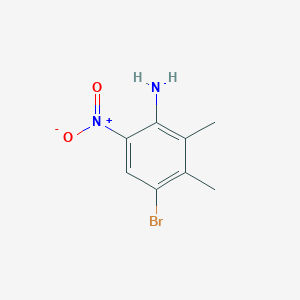

Molecular Formula |

C20H21NO4 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl) 9-hydroxyxanthene-9-carboxylate |

InChI |

InChI=1S/C20H21NO4/c1-21-12-10-14(11-13-21)24-19(22)20(23)15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)20/h2-9,14,23H,10-13H2,1H3 |

InChI Key |

XWNYLOBIJMEALR-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |

| 102585-03-5 | |

Synonyms |

tricyclopinate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.